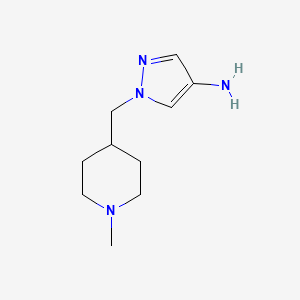

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine

Description

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine (CAS 1201935-36-5) is a heterocyclic organic compound with the molecular formula C₉H₁₆N₄ and a molecular weight of 180.25 g/mol . Its structure comprises a pyrazole ring substituted with an amine group at the 4-position and a (1-methylpiperidin-4-yl)methyl moiety at the 1-position. This compound is cataloged as a life science research material, suggesting applications in drug discovery and biochemical studies .

The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions and catalytic hydrogenation, as seen in analogous molecules like Ceapin-A7 () and N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ().

Properties

IUPAC Name |

1-[(1-methylpiperidin-4-yl)methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-13-4-2-9(3-5-13)7-14-8-10(11)6-12-14/h6,8-9H,2-5,7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCVRKHQNLXCKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN2C=C(C=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1H-pyrazol-4-amine with 1-(chloromethyl)-1-methylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the pyrazole ring.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group on the pyrazole ring can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon for hydrogenation), and varying temperatures and pressures to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.

Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of treatments for neurological disorders due to its interaction with specific receptors in the brain.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and potentially providing therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound belongs to a broader class of pyrazole-4-amine derivatives with modifications on the N1 substituent. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Impact of Substituent Modifications

Piperidine Position and Alkyl Chain Length

- Piperidine Ring Position: The positional isomer 1-[(1-methylpiperidin-3-yl)methyl]-1H-pyrazol-4-amine () differs in the piperidine methyl group’s attachment site (3- vs. 4-position).

- Ethyl vs. Methyl on Piperidine : Substituting methyl with ethyl (CAS 1246551-22-3) increases molecular weight by 14.03 g/mol and introduces bulkier hydrophobic character, which may influence solubility and membrane permeability .

Linker Flexibility

- The analog 1-(2-Piperidin-1-ylethyl)-1H-pyrazol-4-amine (CAS 1173069-63-0) replaces the rigid methylpiperidinylmethyl group with a flexible ethyl linker.

Heterocycle Replacement

- Such changes are critical in kinase or GPCR-targeted therapies, where piperidine motifs often enhance affinity .

Structure-Activity Relationship (SAR) Insights

Evidence from TNF-α inhibitory studies () highlights the importance of substituent electronic and steric profiles:

- p-Tolyl Group Significance : In pyrazole-based inhibitors, replacing the p-tolyl group with bulkier substituents (e.g., 4-chloro, 4-bromo) drastically reduced activity. This suggests that the methyl group’s compact size and electron-donating properties are optimal for target engagement .

- Piperidine’s Role : Docking studies () identified 1-(2-piperidin-1-ylethyl)-1H-pyrazol-4-amine as a high-affinity fragment (docking score: -7.0 kcal/mol), underscoring the piperidine moiety’s contribution to binding through hydrophobic and hydrogen-bonding interactions .

Biological Activity

1-((1-Methylpiperidin-4-yl)methyl)-1H-pyrazol-4-amine, also known by its CAS number 1201935-36-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The chemical formula of this compound is with a molecular weight of 180.25 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 1201935-36-5 |

| IUPAC Name | 1-(1-methylpiperidin-4-yl)pyrazol-4-amine |

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit diverse biological activities, including:

- Anticancer Activity : Pyrazole derivatives have been shown to inhibit the growth of various cancer cell lines, including lung, breast, colorectal, and prostate cancers. For instance, studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor proliferation in vivo .

- Antimicrobial Effects : Some pyrazole derivatives exhibit antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzyme targets or receptors involved in cell signaling pathways related to cancer and inflammation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole compounds similar to this compound:

- Anticancer Studies :

- Antimicrobial Activity :

- Inflammatory Response Modulation :

Comparative Analysis of Similar Compounds

To provide a clearer understanding of the biological activity of this compound, a comparison with other related pyrazole derivatives is presented below:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.